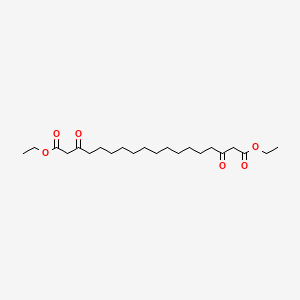![molecular formula C26H27NO3S B14234210 (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid CAS No. 492464-46-7](/img/structure/B14234210.png)
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid is a complex organic compound with a unique structure that includes a tritylsulfanyl group and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tritylsulfanyl group and the coupling of this group with the amino acid backbone. Common reagents used in these reactions include trityl chloride, thiol compounds, and amino acid derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The tritylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the tritylsulfanyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the tritylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tritylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tritylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The pathways involved may include enzyme inhibition, protein modification, or signal transduction, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-methyl-2-[(2-benzylsulfanylacetyl)amino]butanoic acid
- (2S)-3-methyl-2-[(2-phenylsulfanylacetyl)amino]butanoic acid
- (2S)-3-methyl-2-[(2-methylsulfanylacetyl)amino]butanoic acid
Uniqueness
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid is unique due to the presence of the tritylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various research applications.
Properties
CAS No. |
492464-46-7 |
|---|---|
Molecular Formula |
C26H27NO3S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C26H27NO3S/c1-19(2)24(25(29)30)27-23(28)18-31-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,24H,18H2,1-2H3,(H,27,28)(H,29,30)/t24-/m0/s1 |
InChI Key |
GLDCJROLKXVMOY-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
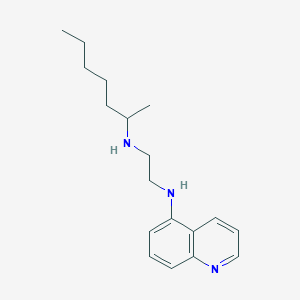
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
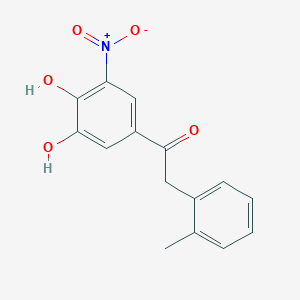
acetate](/img/structure/B14234176.png)
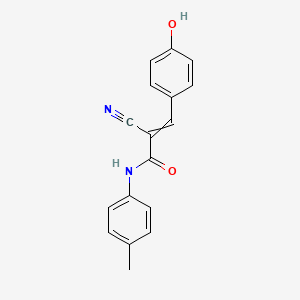
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
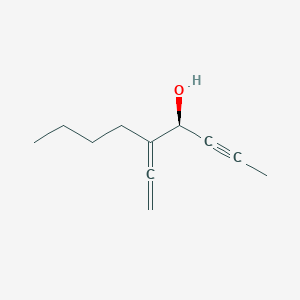


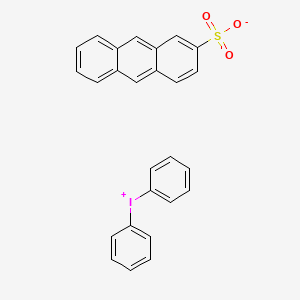
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

